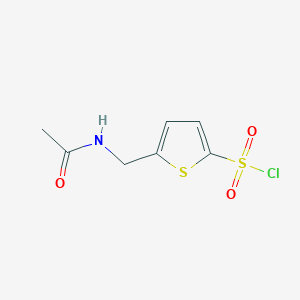

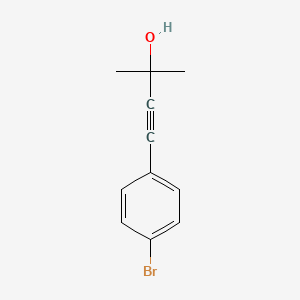

![molecular formula C12H13N3O B1276138 2-[(5-苯基-2-嘧啶基)氨基]乙醇 CAS No. 298217-37-5](/img/structure/B1276138.png)

2-[(5-苯基-2-嘧啶基)氨基]乙醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2-[(5-Phenyl-2-pyrimidinyl)amino]ethanol" is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their various biological activities and applications in medicinal chemistry. The compound is structurally related to several other compounds that have been synthesized and studied for their potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be complex, involving multiple steps and various starting materials. For instance, the synthesis of pyrido[4',3':4,5]thieno[2,3-d]pyrimidines was achieved using a starting material that underwent reactions with phenylisothiocyanate and subsequent cyclization reactions under different conditions . Similarly, the synthesis of 2-(2-amino-6-phenyl-4-pyrimidinylamino)ethanol derivatives involved starting from substituted acetophenones and proceeding through reactions with ketene dithioacetal and 2-aminoethanol . These methods demonstrate the versatility and complexity of synthesizing pyrimidine derivatives.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be elucidated using various spectroscopic techniques such as IR, NMR, and X-ray crystallography. For example, the molecular structure of 1-phenyl-2-(2-pyridyl)ethanol was determined by single-crystal X-ray diffraction, revealing its crystallization in a monoclinic system with specific unit cell dimensions and the presence of intermolecular hydrogen bonding . These structural details are crucial for understanding the stability and reactivity of the compound.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo a range of chemical reactions. The study of 2-(pyridin-2-yl)ethanol as a protecting group for carboxylic acids showed that it could be selectively removed after polymerization either chemically under alkaline conditions or thermally . This indicates that pyrimidine derivatives can be functionalized and deprotected based on the requirements of the chemical synthesis or application.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. For instance, the planarity of the fused-ring system and the dihedral angle with the central benzene ring can affect the compound's crystal structure and intermolecular interactions, as seen in the compound C32H28N6O4·2C2H5OH . The solubility, melting point, and stability under various conditions are important properties that determine the compound's suitability for different applications, such as in the synthesis of cardiovascular drugs .

科学研究应用

癌症研究中的组合合成:Patravale等人(2014年)的研究描述了2-氨基-4-苯基-5-H-吲哚[1,2-d]嘧啶-5-酮衍生物的组合合成,其中包括类似于2-[(5-苯基-2-嘧啶基)氨基]乙醇的结构。这些衍生物被评估其抗癌性能,特别针对人类乳腺癌和结肠癌细胞系(Patravale et al., 2014)。

β-(5-嘧啶基)乙醇胺的研发:Schwan等人(1976年)的研究涉及合成类似于2-[(5-苯基-2-嘧啶基)氨基]乙醇的化合物。尽管它们的药理测试表明没有显著的降压或β-肾上腺素受体阻滞活性,但该研究有助于更广泛地了解这类化合物的化学性质和合成方法(Schwan等人,1976年)。

合成和分子对接研究:Kumar和Thangamani(2017年)进行了关于2-(2-氨基-6-苯基-4-嘧啶基氨基)乙醇新衍生物的合成和分子对接研究。他们的工作展示了这些化合物如何适应HDAC2的活性位点,这是一种抗癌蛋白质,突显了它们在抗癌药物开发中的潜力(Kumar & Thangamani, 2017)。

新型衍生物的化学合成:Elnagdi等人(1975年)的研究涉及合成各种嘧啶衍生物,包括与2-[(5-苯基-2-嘧啶基)氨基]乙醇相关的化合物,这有助于了解这类化合物的化学行为和潜在应用(Elnagdi等人,1975年)。

抗炎和抗微生物特性:Aggarwal等人(2014年)合成了一系列嘧啶衍生物,并评估它们的抗炎和抗微生物特性。这项研究突显了与2-[(5-苯基-2-嘧啶基)氨基]乙醇结构相关的化合物在治疗炎症和微生物感染方面的潜在治疗应用(Aggarwal et al., 2014)。

立体选择性化合物的合成:Kaczyński等人(2016年)的研究集中于类似于2-[(5-苯基-2-嘧啶基)氨基]乙醇的立体选择性合成,这对于开发具有所需立体化学性质的特定药理剂是至关重要的(Kaczyński等人,2016年)。

属性

IUPAC Name |

2-[(5-phenylpyrimidin-2-yl)amino]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O/c16-7-6-13-12-14-8-11(9-15-12)10-4-2-1-3-5-10/h1-5,8-9,16H,6-7H2,(H,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKAGPXAQHGUWAI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(N=C2)NCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10409000 |

Source

|

| Record name | 2-[(5-PHENYL-2-PYRIMIDINYL)AMINO]ETHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10409000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(5-Phenyl-2-pyrimidinyl)amino]ethanol | |

CAS RN |

298217-37-5 |

Source

|

| Record name | 2-[(5-PHENYL-2-PYRIMIDINYL)AMINO]ETHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10409000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。